Superior OTR Selectivity Over Vasopressin V1a Receptors vs. Atosiban
Ota-vasotocin (OTA) demonstrates functional selectivity for oxytocin receptors (OTR) over vasopressin V1a receptors (V1aR), a critical distinction from the clinically used antagonist atosiban. In displacement studies, OTA efficiently displaces the selective OTR radioligand 125I-OVTA but is much less effective at displacing the selective V1aR radioligand 125I-labeled linear vasopressin [1]. Quantitatively, atosiban's affinity for human V1aR is approximately 100-fold greater than for OTR, making it a potent V1aR antagonist in humans [2]. In contrast, OTA's high OTR selectivity ensures that experimental outcomes reflect specific OTR blockade, not confounding V1aR engagement.
| Evidence Dimension | Receptor selectivity profile |
|---|---|
| Target Compound Data | Minimal displacement of selective V1aR radioligand; high displacement of OTR radioligand |
| Comparator Or Baseline | Atosiban: 100-fold greater affinity for human V1aR than OTR |
| Quantified Difference | Qualitative difference in selectivity profile |
| Conditions | Radioligand displacement assays in rabbit brain (OTA); human receptor assays (atosiban) |
Why This Matters
Procurement of OTA ensures that observed pharmacological effects are attributable to OTR antagonism, not off-target V1aR activity, which is essential for clean mechanistic studies.
- [1] Jiménez A, et al. Oxytocin antagonist does not disrupt rabbit maternal behavior despite binding to brain oxytocin receptors. Journal of Neuroendocrinology. 2023. View Source
- [2] Manning M, Miteva K, Pancheva S, Stoev S, Wo NC, Chan WY. Design of Oxytocin Antagonists Which Are More Selective than Atosiban in Rat Bioassays and in Human Receptor Assays. In: Advances in Experimental Medicine and Biology. 2001; Chapter 326. View Source
